1,2-Dichloro-4-methyl-3,5-dinitrobenzene
Overview
Description
1,2-Dichloro-4-methyl-3,5-dinitrobenzene is an organic compound with the molecular formula C₇H₄Cl₂N₂O₄. It is a derivative of benzene, characterized by the presence of two chlorine atoms, one methyl group, and two nitro groups attached to the benzene ring. This compound is known for its pale yellow crystalline appearance and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-methyl-3,5-dinitrobenzene can be synthesized through the nitration of 1,2-dichloro-4-methylbenzene. The nitration process involves the reaction of 1,2-dichloro-4-methylbenzene with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The reaction typically proceeds as follows: [ \text{C}_7\text{H}_6\text{Cl}_2 + 2\text{HNO}_3 \rightarrow \text{C}_7\text{H}_4\text{Cl}_2\text{N}_2\text{O}_4 + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and precise temperature control are common practices to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dichloro-4-methyl-3,5-dinitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chlorine atoms can be substituted by nucleophiles such as potassium fluoride or ammonia, leading to the formation of fluorinated or aminated derivatives.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups.
Substitution: Potassium fluoride and ammonia are used for nucleophilic substitution reactions.
Major Products Formed:
Reduction: 1,2-Dichloro-4-methyl-3,5-diaminobenzene.
Substitution: 1,2-Dichloro-4-methyl-3,5-difluorobenzene or 1,2-Dichloro-4-methyl-3,5-diaminobenzene.
Scientific Research Applications
1,2-Dichloro-4-methyl-3,5-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including agrochemicals and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-dichloro-4-methyl-3,5-dinitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro groups on the benzene ring make it highly reactive towards nucleophiles, facilitating various chemical transformations. The compound’s effects are mediated through its ability to undergo reduction and substitution reactions, leading to the formation of different derivatives with distinct properties.
Comparison with Similar Compounds
1,2-Dichloro-4-nitrobenzene: Similar in structure but with only one nitro group.
1,3-Dinitrobenzene: Contains two nitro groups but lacks chlorine and methyl substituents.
1,4-Dichloro-2-nitrobenzene: Contains two chlorine atoms and one nitro group but lacks a methyl group.
Uniqueness: 1,2-Dichloro-4-methyl-3,5-dinitrobenzene is unique due to the presence of both chlorine and nitro groups along with a methyl group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable for specific applications in chemical synthesis and industrial processes.
Properties
IUPAC Name |
1,2-dichloro-4-methyl-3,5-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O4/c1-3-5(10(12)13)2-4(8)6(9)7(3)11(14)15/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHKGLGGTMRFRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575833 | |
Record name | 1,2-Dichloro-4-methyl-3,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53278-85-6 | |
Record name | 1,2-Dichloro-4-methyl-3,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90575833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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